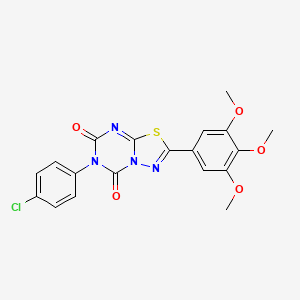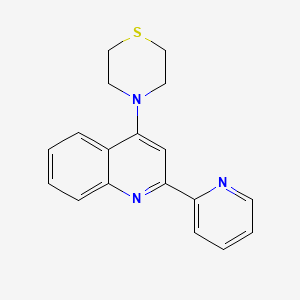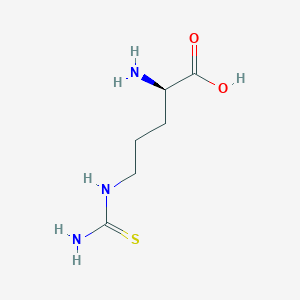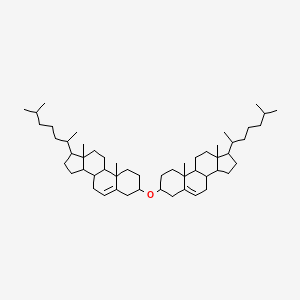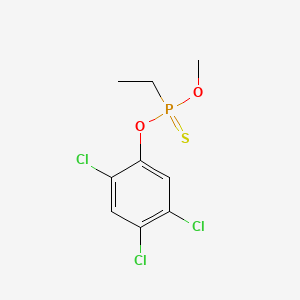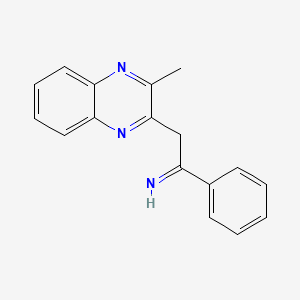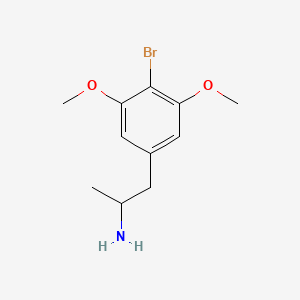
4-Bromo-3,5-dimethoxyamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5-dimethoxyamphetamine is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin. In his book PiHKAL, the dosage range is listed as 4–10 mg and the duration is listed as 8–12 hours. It produces analgesia, numbness, and reduction of physical feeling .
Preparation Methods
The synthesis of 4-Bromo-3,5-dimethoxyamphetamine typically involves the bromination of 3,5-dimethoxyamphetamine. The reaction conditions often include the use of bromine in an organic solvent such as dichloromethane. The reaction is carried out at low temperatures to control the rate of bromination and to ensure the selective substitution at the 4-position .
Industrial production methods for this compound are not well-documented due to its status as a lesser-known psychedelic drug. the general principles of organic synthesis and bromination reactions would apply.
Chemical Reactions Analysis
4-Bromo-3,5-dimethoxyamphetamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically the corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. The major products are the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom.
Scientific Research Applications
4-Bromo-3,5-dimethoxyamphetamine has been studied for its effects on the central nervous system. It has been used in research to understand the mechanisms of psychedelic drugs and their impact on brain function. Studies have shown that it can produce alterations in perception, mood, and cognition, making it a valuable tool for studying the neurochemical basis of these effects .
Its structure can serve as a template for the development of new therapeutic agents targeting specific neurotransmitter systems .
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, which is known to play a key role in the effects of psychedelic drugs. The activation of this receptor leads to changes in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, resulting in the characteristic effects of the compound .
Comparison with Similar Compounds
4-Bromo-3,5-dimethoxyamphetamine is structurally similar to other substituted amphetamines, such as:
2,5-Dimethoxy-4-bromoamphetamine (DOB): This compound also has psychedelic properties and acts as a 5-HT2A receptor agonist.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Similar to DOB, DOI is a potent psychedelic and has a similar mechanism of action.
2,5-Dimethoxy-4-chloroamphetamine (DOC): This compound is another psychedelic amphetamine with similar effects and receptor interactions
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological properties and potency.
Properties
CAS No. |
32156-34-6 |
|---|---|
Molecular Formula |
C11H16BrNO2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
1-(4-bromo-3,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-9(14-2)11(12)10(6-8)15-3/h5-7H,4,13H2,1-3H3 |
InChI Key |
FAVLJTSHWBEOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)Br)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




